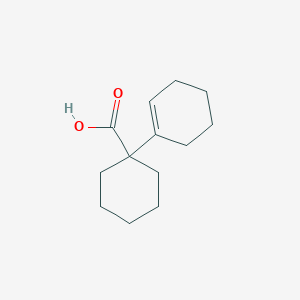

1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H20O2 It is characterized by a cyclohexene ring fused to a cyclohexane ring, with a carboxylic acid functional group attached to the cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .

Industrial Production Methods: Industrial production of this compound typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Acyl chloride derivatives.

Applications De Recherche Scientifique

Chemistry

1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in diverse chemical reactions, including:

- Oxidation : The compound can be oxidized to form cyclohexanone derivatives.

- Reduction : Reduction reactions can convert it into cyclohexanol derivatives.

- Substitution Reactions : The carboxylic acid group can undergo substitution reactions to form acyl chlorides.

Biology

In biological studies, this compound is utilized for:

- Enzyme Inhibition Studies : Research has indicated its potential role in inhibiting specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzyme activities related to plant ethylene biosynthesis .

Medicine

Ongoing research is exploring the potential therapeutic applications of this compound. Its bioactive properties suggest it may have implications in drug development targeting metabolic disorders or other diseases .

Industry

In industrial applications, this compound is used in:

- Polymer Production : It serves as a precursor for synthesizing various polymers and industrial chemicals.

Case Studies

Recent studies have highlighted the versatility of this compound:

- Enzyme Inhibition Study : Research demonstrated that this compound could effectively inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme involved in ethylene production in plants. This inhibition could lead to delayed ripening processes in fruits, showcasing its potential agricultural applications .

- Synthetic Pathway Development : A palladium-catalyzed protocol was developed using similar bicyclic compounds to create complex organic structures efficiently. The study emphasized the importance of such compounds in advancing synthetic methodologies within organic chemistry .

Mécanisme D'action

The mechanism of action of 1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting metabolic processes . Its unique structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Cyclohexene: A hydrocarbon with a similar cyclohexene ring structure.

Cyclohexanone: A ketone with a cyclohexane ring.

Cyclohexanol: An alcohol derivative of cyclohexane.

Uniqueness: 1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid is unique due to its fused ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Activité Biologique

1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid, also known by its CAS number 66500-53-6, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| CAS Number | 66500-53-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to exhibit enzyme inhibition properties, particularly affecting metabolic pathways related to lipid metabolism and inflammation.

Key Mechanisms:

- Enzyme Inhibition: The compound inhibits specific enzymes involved in lipid metabolism, which may contribute to its potential anti-inflammatory effects.

- Cell Signaling Modulation: It affects signaling pathways that regulate cell proliferation and apoptosis, suggesting a role in cancer therapy.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antioxidant Properties: The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects: It has been shown to reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity: Preliminary studies suggest that the compound may have antimicrobial properties against certain bacterial strains.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound. Histological analysis showed decreased synovial inflammation compared to control groups.

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that this compound effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Applications in Medicine

Given its biological activities, this compound is being explored for various therapeutic applications:

- Cancer Therapy: Its ability to modulate cell signaling pathways makes it a candidate for further research in cancer treatment strategies.

- Anti-inflammatory Drugs: The compound's anti-inflammatory properties suggest potential use in developing new treatments for chronic inflammatory conditions.

Propriétés

IUPAC Name |

1-(cyclohexen-1-yl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h7H,1-6,8-10H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSDPXWUIKTOJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.